Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20225584
InChI: InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-5-8(12(13,14)15)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3
SMILES:
Molecular Formula: C12H11F3O3
Molecular Weight: 260.21 g/mol

Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate

CAS No.:

Cat. No.: VC20225584

Molecular Formula: C12H11F3O3

Molecular Weight: 260.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate -

Specification

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
IUPAC Name methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate
Standard InChI InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-5-8(12(13,14)15)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3
Standard InChI Key OSSDBZXRHZESFW-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1COC2=C1C=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate (IUPAC name: methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate) consists of a fused benzofuran ring system with partial saturation at the 2,3-positions. The trifluoromethyl (-CF₃) group at the 6-position introduces strong electron-withdrawing effects, while the acetoxy-methyl ester at the 3-position contributes to the compound’s lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₁F₃O₃
Molecular Weight260.21 g/mol
SMILESCOC(=O)CC1COC2=C1C=C(C=C2)C(F)(F)F
InChIKeyNOZCBIITMRRHCC-UHFFFAOYSA-N

The stereochemistry at the 3-position of the dihydrobenzofuran ring is critical for its biological activity, as enantioselective synthesis methods have demonstrated differential interactions with molecular targets .

Synthesis and Enantioselective Production

Retrosynthetic Analysis

The compound is typically synthesized via intramolecular cyclization of alkynyl ester precursors. A pivotal step involves the formation of the dihydrobenzofuran ring through a Brønsted base-catalyzed enantioselective process, as demonstrated by Kondoh et al. . This method employs chiral Schiff base catalysts to achieve high enantiomeric excess (ee > 90%), ensuring precise control over the stereogenic center at the 3-position.

Stepwise Synthesis Protocol

  • Precursor Preparation: Ethyl 2-(2-(3-trifluoromethylphenyl)ethynylphenoxy)propanoate is synthesized via Sonogashira coupling between 2-iodophenol derivatives and 3-trifluoromethylphenylacetylene .

  • Cyclization: The alkynyl ester undergoes catalytic asymmetric cyclization using a chiral Brønsted base (e.g., (R)-BINOL-derived phosphoric acid) in dichloromethane at −40°C, yielding the dihydrobenzofuran core .

  • Esterification: The intermediate carboxylic acid is methylated using dimethyl sulfate (DMS) in the presence of potassium carbonate, producing the final methyl ester .

Table 2: Optimization of Cyclization Conditions

CatalystSolventTemperatureee (%)Yield (%)
(R)-BINOL-phosphoric acidCH₂Cl₂−40°C9285
(S)-TRIPToluene25°C7872

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃): δ 2.21 (3H, s, CH₃COO), 3.13 (2H, t, J = 8.4 Hz, H-2), 3.89 (3H, s, OCH₃), 4.77 (2H, t, J = 8.4 Hz, H-3), 7.49 (1H, d, J = 8.4 Hz, H-5), 7.26 (1H, d, J = 8.4 Hz, H-7) .

  • ¹³C NMR (150 MHz, CDCl₃): δ 170.8 (C=O), 124.5 (q, J = 272 Hz, CF₃), 114.2–132.4 (aromatic carbons), 74.3 (C-3), 52.1 (OCH₃) .

Infrared (IR) Spectroscopy

Key absorptions include ν = 1751 cm⁻¹ (C=O stretch), 1238 cm⁻¹ (C-O ester), and 1132 cm⁻¹ (C-F stretch) .

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient aromatic ring undergoes nitration at the 4-position using HNO₃/H₂SO₄, yielding a nitro derivative that serves as a precursor for amine functionalities .

Reduction Pathways

  • Catalytic Hydrogenation: Pd/C-mediated hydrogenation reduces the furan ring to a tetrahydrofuran derivative, altering the compound’s conformational flexibility.

  • LiAlH₄ Reduction: The ester group is reduced to a primary alcohol, enabling further functionalization (e.g., glycosylation) .

Biological Activity and Applications

Material Science Applications

The compound’s rigidity and thermal stability (decomposition temperature: 215°C) make it a candidate for high-performance polymer additives .

Comparison with Structural Analogs

6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

The free carboxylic acid analog shows enhanced water solubility (logP = 1.2 vs. 2.8 for the methyl ester) but lower blood-brain barrier permeability .

Naphtho[1,2-b]furan Derivatives

Benzofuran analogs lack the extended aromatic system of naphthofurans, resulting in reduced planarity and altered binding affinities to hydrophobic enzyme pockets.

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis requires optimization of the chiral catalyst recovery system, as current methods suffer from 15–20% catalyst loss per cycle .

Ecotoxicology

Preliminary biodegradability assays indicate moderate persistence (DT₅₀ = 28 days in soil), necessitating further studies on aquatic toxicity .

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